molecular formula C22H41NO11 B565528 Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside CAS No. 607353-49-1

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Cat. No.: B565528
CAS No.: 607353-49-1
M. Wt: 495.566
InChI Key: LAVIBJFXURBICK-FFIPVLBGSA-N
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Description

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a carbohydrate-based surfactant . It is also known as N-Acetyl-1-O-octyl-3-O-beta-D-galactopyranosyl-alpha-D-galactosamine . The molecular formula is C22H41NO11 and the molecular weight is 495.56 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15 (23-12 (2)26)20 (17 (28)14 (11-25)32-21)34-22-19 (30)18 (29)16 (27)13 (10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3, (H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1 .


Physical and Chemical Properties Analysis

The compound is a minimum of 95% pure and is dried by centrifugal evaporation from an aqueous solution . It is stored at -20°C for long-term storage .

Scientific Research Applications

Antioxidant Activity Analysis

One area of scientific research relevant to compounds like Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside involves the development and application of analytical methods for determining antioxidant activity. A review by Munteanu and Apetrei (2021) outlines critical tests used for this purpose, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods, based on spectrophotometry, allow for the assessment of antioxidant capacity in complex samples, potentially including those containing the compound (Munteanu & Apetrei, 2021).

Hepatoprotective and Antioxidant Properties

Another promising field of research involves exploring natural products for their pharmacological activities. For instance, Hyperoside (Hyp), a flavonol glycoside related to compounds like this compound, has been investigated for its hepatoprotective and antioxidant properties. Jang (2022) highlights Hyp's potential in improving liver pathophysiology through enhanced antioxidant responses, suggesting similar compounds may also offer therapeutic benefits in liver diseases (Jang, 2022).

Glycosylation Studies

Research into the structure and function of glycoproteins involves studying the glycosylation patterns of various compounds, including this compound. Takizawa (1998) reviewed the progress in the study of the ABO blood group system, highlighting the isolation and characterization of oligosaccharides from human erythrocytes, which are essential for understanding blood group antigens and potentially the roles of similar glycosylated compounds in biological processes (Takizawa, 1998).

Biomedical Applications of Polyamino Acids

Additionally, the synthesis and application of polyamino acids, such as poly(glutamic acid) and poly(lysine), have been explored for their potential biomedical uses. These compounds, related to this compound in their application in biomedical materials and drug delivery systems, offer insights into the development of biocompatible and biodegradable materials. Shih, Van, and Shen (2004) discuss the properties and applications of these polyamino acids, suggesting the broader relevance of glycosylated compounds in drug delivery and tissue engineering (Shih, Van, & Shen, 2004).

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVIBJFXURBICK-FFIPVLBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858219
Record name Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607353-49-1
Record name Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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